5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride

CAS No.: 1185304-18-0

Cat. No.: VC2807201

Molecular Formula: C9H9ClN2O

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185304-18-0 |

|---|---|

| Molecular Formula | C9H9ClN2O |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H |

| Standard InChI Key | UXMGUQOZKBIBOF-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)C=O.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C=O.Cl |

Introduction

Chemical Identity and Properties

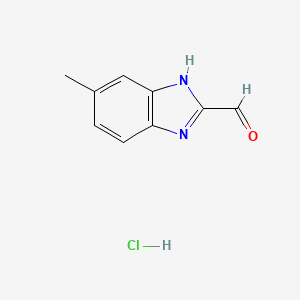

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride is a heterocyclic aromatic compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol. This compound belongs to the benzimidazole family, which are important heterocyclic systems widely utilized in pharmaceutical and synthetic chemistry.

Structural Features and Identifiers

The compound possesses a benzimidazole core with specific functional groups that define its chemical properties and reactivity. The table below presents the key chemical identifiers and structural information:

| Property | Value |

|---|---|

| CAS No. | 1185304-18-0 |

| IUPAC Name | 6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride |

| Molecular Formula | C9H9ClN2O |

| Molecular Weight | 196.63 g/mol |

| Standard InChI | InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H |

| Standard InChIKey | UXMGUQOZKBIBOF-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)C=O.Cl |

| PubChem Compound | 45075173 |

The compound features a benzimidazole ring with a methyl substituent at position 5 and an aldehyde group at position 2. The presence of the hydrochloride salt affects both its physical properties and handling characteristics, typically improving water solubility compared to the free base form.

Physical and Chemical Properties

While comprehensive physical property data specific to this compound is limited in the available research, benzimidazole derivatives typically exist as crystalline solids with characteristic melting points and solubility profiles. The hydrochloride salt form generally enhances aqueous solubility, making it more suitable for certain applications in biological systems and chemical reactions requiring aqueous media.

Synthesis and Production Methods

The synthesis of 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride involves specific reaction pathways and conditions that ensure high purity and yield.

Condensation Reaction Pathway

The primary synthetic route for this compound typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes. Specifically, 3-methyl-1,2-phenylenediamine can be reacted with formic acid under reflux conditions to produce the benzimidazole ring system. This reaction requires careful control of temperature and reaction time to maximize yield and minimize side products.

The presence of a catalyst, typically hydrochloric acid, facilitates the formation of the benzimidazole ring during this process. The acid catalyst promotes the cyclization step and assists in the formation of the final product. The general reaction can be summarized as:

3-methyl-1,2-phenylenediamine + formic acid → 5-Methyl-1H-benzoimidazole-2-carbaldehyde

Salt Formation

Following the synthesis of the free base, conversion to the hydrochloride salt is achieved by treating the compound with hydrogen chloride or hydrochloric acid in an appropriate solvent. This step is crucial for enhancing stability, purity, and solubility characteristics of the final product.

Spectroscopic Characterization

Proper identification and purity assessment of 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride typically involves multiple spectroscopic techniques that provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for structural confirmation of this compound. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable insights into the arrangement of atoms and functional groups within the molecule. For 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride, characteristic NMR signals would typically include:

-

The aldehyde proton (usually appearing at δ 9-10 ppm in ¹H NMR)

-

The methyl group protons (typically around δ 2-3 ppm in ¹H NMR)

-

Aromatic protons of the benzimidazole ring (usually in the range of δ 7-8 ppm)

-

N-H proton of the benzimidazole ring (often appearing as a broad signal due to exchange)

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary information about the functional groups present in the compound. For 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride, key IR absorption bands would typically correspond to:

-

Aldehyde C=O stretching (usually around 1700-1730 cm⁻¹)

-

N-H stretching of the benzimidazole ring

-

C=N stretching vibrations

-

Aromatic C=C stretching

-

C-H stretching modes of the methyl group

Together, these spectroscopic methods enable researchers to confirm the structure and assess the purity of synthesized batches of this compound.

Applications in Research and Development

5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride has several potential applications in chemical research and pharmaceutical development.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis due to its functional groups that can undergo various transformations. The aldehyde group at position 2 is particularly reactive and can participate in numerous reactions including:

-

Condensation reactions (e.g., with amines to form imines)

-

Reduction to form alcohols

-

Oxidation to carboxylic acids

-

Aldol condensations

-

Wittig reactions to form alkenes

These transformations allow for the incorporation of the benzimidazole scaffold into more complex molecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume